Northioridazine Brain-to-Serum Distribution Ratio (0.18): A Distinct Pharmacokinetic Profile vs. Other Neuroleptics
In a controlled rat study following 5-day chronic administration, northioridazine exhibited a brain-to-serum concentration ratio of 0.18. This value falls at the extreme low end of the observed range across studied neuroleptics (0.18–62.5), indicating limited brain penetration relative to serum concentration [1]. In contrast, thioridazine administered at the same dose (25 mg/kg/day) showed substantially higher brain accumulation in human post-mortem studies, reaching concentrations up to five times those in plasma [2]. This distribution differential is critical for interpreting the relative contribution of northioridazine to central versus peripheral pharmacological effects.
| Evidence Dimension | Brain-to-serum concentration ratio |
|---|---|
| Target Compound Data | Brain-to-serum ratio = 0.18 |
| Comparator Or Baseline | Range across studied neuroleptics: 0.18–62.5; thioridazine brain concentration up to 5× plasma concentration in humans |
| Quantified Difference | Northioridazine ratio at lower bound of observed range; brain penetration substantially lower than parent compound thioridazine |
| Conditions | Rat model; 5-day chronic administration at 25 mg/kg/day thioridazine; brain and serum concentrations measured by HPLC with electrochemical detection |
Why This Matters
This quantitative distribution difference informs experimental design in neuropharmacology studies, as northioridazine's limited brain penetration relative to other neuroleptics affects interpretation of central D2 receptor occupancy and therapeutic effect attribution.
- [1] Tsuneizumi T, et al. Drug distribution between blood and brain as a determinant of antipsychotic drug effects. Biol Psychiatry. 1992;32(9):817-824. PMID: 1360262. DOI: 10.1016/0006-3223(92)90085-e View Source
- [2] Svendsen CN, et al. Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. Psychiatry Res. 1988;23(1):1-10. PMID: 3363012. DOI: 10.1016/0165-1781(88)90029-7 View Source
